(S)-1-(2-Methoxyethyl)piperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-(2-methoxyethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(9)7-10/h8H,2-7,9H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKXCEYSOXUATJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Spectroscopic Characterization of S 1 2 Methoxyethyl Piperidin 3 Amine
Enantiomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
The determination of enantiomeric purity is a critical aspect of quality control for chiral compounds like (S)-1-(2-Methoxyethyl)piperidin-3-amine. Chiral High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this purpose, enabling the separation and quantification of enantiomers. nih.gov
Method Development and Validation for Chiral Separation
The development of a robust chiral HPLC method is a multifaceted process that involves the selection of a suitable chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve adequate resolution between the enantiomers. nih.govrsc.org For primary amines such as this compound, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are often effective. sci-hub.ru The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times. wvu.edu
Method validation is performed in accordance with International Conference on Harmonization (ICH) guidelines to ensure the method is fit for its intended purpose. nih.gov Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Ethanol/Hexane with a small percentage of an amine modifier (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a low wavelength (e.g., 210-230 nm) or after derivatization |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 20 µL |
This table presents a hypothetical set of starting conditions for method development. Actual parameters would be optimized based on experimental results.
Pre-column Derivatization Techniques for Enhanced Detection
Due to the lack of a strong chromophore in this compound, its detection by UV spectrophotometry can be challenging, leading to poor sensitivity. nih.gov Pre-column derivatization addresses this by reacting the amine with a reagent to introduce a chromophoric or fluorophoric tag. thermofisher.com This not only enhances detection but can also improve the chromatographic properties of the analyte. researchgate.net
Common derivatizing agents for primary amines include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield highly fluorescent derivatives. thermofisher.com
Dansyl Chloride: Forms fluorescent sulfonamide adducts with primary and secondary amines.
p-Toluenesulfonyl Chloride (PTSC): Introduces a chromophore that allows for UV detection. nih.gov
The choice of derivatizing agent depends on the desired sensitivity, the complexity of the sample matrix, and the compatibility with the chosen chromatographic system. mdpi.com The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.
Gas Chromatographic (GC) Methodologies for Amine Content and Purity Determination
Gas chromatography (GC) is a powerful technique for assessing the purity and content of volatile and semi-volatile compounds, including amines. researchgate.net It is particularly useful for identifying and quantifying residual solvents, starting materials, and by-products.
Direct Injection and Derivatization-Free Approaches
Direct injection of amines onto a GC column can be problematic due to their polarity, which can lead to peak tailing and adsorption on the column. researchgate.net However, specialized columns, such as those with a bonded polar stationary phase (e.g., wax or amine-specific phases), can mitigate these issues, allowing for the direct analysis of underivatized amines. patsnap.com These methods offer the advantage of simplicity and speed by eliminating the need for a derivatization step. researchgate.net
Table 2: Typical GC Conditions for Direct Amine Analysis
| Parameter | Condition |
| Column | Capillary column with a polar stationary phase (e.g., CP-Volamine) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 - 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | A temperature gradient program to separate analytes with different boiling points |
| Injection Mode | Split or splitless, depending on the concentration of the analyte |
This table provides a general set of GC conditions that would be optimized for the specific analysis of this compound.
Hyphenated GC-Mass Spectrometry for Impurity Profiling
For the identification of unknown impurities, the coupling of GC with Mass Spectrometry (GC-MS) is an invaluable tool. thermofisher.com As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries or through interpretation of the fragmentation pattern. nih.govresearchgate.net This technique is essential for creating a comprehensive impurity profile of this compound, which is a regulatory requirement for pharmaceutical ingredients. thermofisher.comnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Elucidation
While chiral HPLC is excellent for determining enantiomeric purity, High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural and stereochemical information about the molecule. For this compound, ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of the signals.
To elucidate the stereochemistry, specialized NMR techniques can be employed. The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for their differentiation and quantification by NMR. Additionally, advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons, which can help to confirm the relative stereochemistry of the substituents on the piperidine (B6355638) ring. While not a routine method for enantiomeric excess determination, it is a powerful tool for unambiguous stereochemical assignment, especially when characterizing reference standards.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of a molecule. For a molecule such as this compound, a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, would be employed for complete structural verification.
Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent protons on the piperidine ring and within the methoxyethyl side chain. For instance, the proton at C3 would show a correlation with the protons at C2 and C4.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically ²J and ³J), providing critical information about the connectivity of different parts of the molecule. For example, the protons of the methoxy (B1213986) group (CH₃O-) would show a correlation to the carbon of the adjacent methylene (B1212753) group (-CH₂-), and the protons of the N-CH₂ group would show correlations to carbons within the piperidine ring (C2 and C6), confirming the attachment of the side chain to the piperidine nitrogen.
Nuclear Overhauser Effect SpectroscopY (NOESY): This technique reveals through-space proximity of protons, which is invaluable for confirming stereochemistry and conformation. In this compound, NOESY could help determine the preferred conformation of the piperidine ring (chair or boat) and the spatial relationship between the substituents.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on known data for substituted piperidines, is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Piperidine-C2 | 2.8 (eq), 2.2 (ax) | 55.0 | C4, C6 |
| Piperidine-C3 | 3.0 | 48.0 | C5, C-Amine |
| Piperidine-C4 | 1.8 (eq), 1.4 (ax) | 28.0 | C2, C6 |
| Piperidine-C5 | 1.7 (eq), 1.3 (ax) | 25.0 | C3, C-Amine |
| Piperidine-C6 | 2.7 (eq), 2.1 (ax) | 54.0 | C2, C4 |
| N-CH₂ | 2.6 | 58.0 | C2 (Pip), C6 (Pip), O-CH₂ |
| O-CH₂ | 3.5 | 70.0 | N-CH₂, O-CH₃ |
Note: This data is illustrative and based on analogous structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Chiral NMR Shift Reagents for Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is critical for chiral compounds. While chiral HPLC is a common method, NMR spectroscopy using chiral shift reagents (CSRs) or chiral solvating agents (CSAs) offers a powerful alternative. For a primary amine like this compound, derivatization with a chiral reagent can create diastereomers that are distinguishable by NMR.
A common approach involves reacting the amine with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), or by using a chiral solvating agent that forms diastereomeric complexes with the enantiomers. These diastereomers will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum, allowing for the integration of the signals and the calculation of the enantiomeric ratio.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Impurity Identification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental composition. For this compound (C₈H₁₈N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 2: Predicted HRMS Data for this compound
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₈H₁₉N₂O⁺ | 159.1492 |
Data sourced from PubChem predictions.
Stereochemistry and Conformational Analysis of S 1 2 Methoxyethyl Piperidin 3 Amine
Intrinsic Chirality of the Piperidine (B6355638) Ring and the (S)-Configuration
The source of chirality in 1-(2-Methoxyethyl)piperidin-3-amine is the stereogenic center at the C3 position of the piperidine ring. The presence of four different groups attached to this carbon atom—a hydrogen atom, an amino group (-NH2), and two different carbon pathways within the ring—results in the existence of two non-superimposable mirror images, or enantiomers. The specific designation "(S)" refers to the absolute configuration at this C3 stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. The development of synthetic methods to access stereo-enriched 3-substituted piperidines is a significant area of chemical research. nih.govresearchgate.net The rigidified structure of the piperidine ring, compared to an acyclic backbone, makes it a valuable component in medicinal chemistry. acs.org
Conformational Preferences of the Piperidine Ring System with N- and C3-Substituents
Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.orglibretexts.org However, the presence of the nitrogen heteroatom and substituents at the N1 and C3 positions introduces additional complexity to its conformational landscape. The two primary chair conformations are interconvertible through a process known as ring inversion. libretexts.org
The conformational equilibrium is largely dictated by the preference of the substituents to occupy the more sterically favorable equatorial position over the more hindered axial position.
C3-Amine Group : For a monosubstituted piperidine ring, the substituent generally prefers the equatorial orientation to avoid steric clashes with the axial hydrogens at the C5 and N1 positions (1,3-diaxial interactions). Therefore, the 3-amino group in (S)-1-(2-Methoxyethyl)piperidin-3-amine is expected to predominantly reside in the equatorial position in the most stable chair conformer. NMR studies on related 3-aminopiperidine derivatives confirm that the piperidine ring often adopts a single chair conformation with the C3 substituent in an equatorial position. acs.org
Chair-Boat Interconversions and Energy Barriers
The piperidine ring can exist in other, less stable conformations, such as the boat and twist-boat forms. researchgate.netias.ac.in The transition from the stable chair form to these higher-energy conformations requires overcoming a significant energy barrier. The interconversion between two chair conformations proceeds through a high-energy half-chair transition state to a flexible twist-boat intermediate. libretexts.org
The energy barrier for chair-chair interconversion in the parent piperidine molecule is approximately 10.4 kcal/mol, a value similar to that of cyclohexane. wikipedia.org The twist-boat conformation is known to be a local energy minimum, but it is less stable than the chair form. For N-acylpiperidines with a 2-substituent, the twist-boat conformation is estimated to be about 1.5 kcal/mol less favorable than the chair form. nih.gov The boat conformation itself is typically a transition state between twist-boat forms and is generally of higher energy.
| Compound | Process | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Cyclohexane | Chair-Chair Interconversion | ~11 | libretexts.org |
| Piperidine | Ring Inversion | 10.4 | wikipedia.org |
| Piperidine | Nitrogen Inversion | 6.1 | wikipedia.org |
| N-Methylpiperidine | Equatorial Preference | 3.16 | wikipedia.org |
Rotational Isomerism of the N-(2-Methoxyethyl) and C3-Amine Groups
In addition to the ring's conformational flexibility, rotational isomers (rotamers) arise from the rotation around single bonds connecting the substituents to the piperidine ring.
N-(2-Methoxyethyl) Group : Slow rotation around the N-CO bond in N-acyl piperidines is a well-documented phenomenon that can lead to distinct signals in NMR spectra for different rotamers. researchgate.net Similarly, rotation around the C-N bond of the N-substituent in other piperidine derivatives can be slow on the NMR timescale, leading to the observation of rotational isomers. optica.org For the N-(2-methoxyethyl) group, rotation around the N-CH2 and CH2-CH2 bonds creates multiple potential rotameric states, influenced by steric hindrance and potential intramolecular interactions.
C3-Amine Group : The C3-amino group can also exhibit rotational isomerism around the C3-N bond. The orientation of the nitrogen's lone pair and its attached hydrogens relative to the piperidine ring can vary, though this rotation is typically very fast at room temperature.
| Compound Type | Bond | Rotational Barrier (kJ/mol) | Reference |
|---|---|---|---|
| N-trifluoroacetyl-2-methoxy-4-t-butylpiperidine (trans isomer) | N-CO (Amide) | ~76 | researchgate.net |
| N-trifluoroacetyl-2-methoxy-4-t-butylpiperidine (cis isomer) | N-CO (Amide) | ~63 | researchgate.net |
Note: Data for amide bonds are shown to illustrate the concept of high rotational barriers in substituted piperidines.
Dynamic Stereochemistry and Inversion Mechanisms
The dynamic behavior of this compound is characterized by two key, rapid processes: chair-chair ring inversion and nitrogen inversion. wikipedia.orgacs.org
Ring Inversion : As discussed, this process involves the flipping of the entire ring from one chair conformation to another. This leads to the exchange of axial and equatorial positions for all substituents. The energy barrier for this process is substantial, around 10.4 kcal/mol for piperidine. wikipedia.org
Nitrogen Inversion : This is a process where the nitrogen atom and its three attached groups rapidly pass through a planar transition state, leading to the inversion of its stereochemical configuration. ucla.edu This is analogous to an umbrella turning inside out in the wind. ucla.edu For the parent piperidine, the free energy activation barrier for nitrogen inversion is about 6.1 kcal/mol, which is significantly lower than the barrier for ring inversion. wikipedia.org This means that nitrogen inversion occurs much more rapidly than the flipping of the ring. wikipedia.org The N-(2-methoxyethyl) substituent makes the nitrogen a tertiary amine, and such amines also undergo rapid inversion. The barrier for N-inversion in related N-methyl morphinans was found to be in the range of 6.0-6.5 kcal/mol. biu.ac.il
The combination of these rapid conformational changes—ring inversion, nitrogen inversion, and bond rotations—means that the molecule at room temperature is not a single static structure but rather a dynamic equilibrium of rapidly interconverting conformers.
Chemical Reactivity, Derivatization, and Transformation of S 1 2 Methoxyethyl Piperidin 3 Amine
Reactivity of the Amine Functionalities
The molecule contains two amine functionalities: a primary amine (-NH2) and a tertiary amine (the piperidine (B6355638) nitrogen). The primary amine is generally the more reactive site for nucleophilic attack and derivatization due to its higher nucleophilicity and lower steric hindrance compared to the tertiary amine.
The primary amine of (S)-1-(2-Methoxyethyl)piperidin-3-amine is readily susceptible to reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation at the primary amine, yielding secondary or tertiary amines, respectively. The reaction conditions can be controlled to favor one over the other.
Acylation: This is a common derivatization, forming a stable amide linkage. The reaction typically proceeds by treating the amine with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. This method is used in the synthesis of various piperidine-containing compounds. chempedia.info
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This transformation is significant in medicinal chemistry for modifying the properties of a lead compound. The chemoselectivity of amination reactions on molecules containing both an amine and a sulfonyl halide has been studied, highlighting the controlled conditions required for such transformations. chemrxiv.org
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent Type | Example Reagent | Product Functional Group |
|---|---|---|
| Acyl Chloride | Acetyl chloride | Acetamide |
| Acid Anhydride | Propionic anhydride | Propanamide |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Tosylamide |
| Sulfonyl Chloride | Methanesulfonyl chloride | Mesylamide |
The primary amine functionality readily reacts with isocyanates and isothiocyanates to form the corresponding urea (B33335) (carbamide) and thiourea (B124793) (thiocarbamide) derivatives. This reaction is typically rapid and proceeds under mild conditions, providing a straightforward method for derivatization. These derivatives are often explored for their biological activities.
Chemical Transformations of the Ether Linkage and Methoxy (B1213986) Group
The methoxyethyl group attached to the piperidine nitrogen contains a stable ether linkage. Cleavage of this ether bond is possible but generally requires harsh conditions. Treatment with strong protic acids, such as hydrobromic acid (HBr), or Lewis acids can effect cleavage to yield the corresponding alcohol. For instance, 3-O-ether cleavage in complex morphinan (B1239233) structures has been achieved by refluxing in a 48% HBr solution. nih.gov This transformation would convert the N-(2-methoxyethyl) group into an N-(2-hydroxyethyl) group, potentially followed by further reaction depending on the conditions.
Oxidative and Reductive Pathways of the Piperidine Ring
The saturated piperidine ring is generally stable to many oxidizing and reducing agents. However, under specific conditions, it can undergo transformations.
Oxidative Pathways: Oxidation of the piperidine ring can occur. For example, treatment of piperidine with calcium hypochlorite (B82951) can form an N-chloropiperidine, which can then undergo dehydrohalogenation to yield a cyclic imine. wikipedia.org More complex oxidative protocols can lead to ring-opening. Selective synthesis of piperidine scaffolds can involve an oxidative cleavage of a related olefinic ring to form a diformyl intermediate, which then undergoes a ring-closing reductive amination. researchgate.net
Reductive Pathways: The piperidine ring is already saturated and therefore resistant to further reduction under standard catalytic hydrogenation conditions. However, derivatives of the piperidine ring can be reduced. For example, if the ring were part of a pyridinium (B92312) salt, the aromatic ring could be hydrogenated to the piperidine. This is a common synthetic route to the piperidine core structure. dtic.mil
Palladium-Catalyzed Cross-Coupling Reactions Involving Amine Derivatives
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. rsc.org While the primary amine of this compound could potentially be used as a nucleophile, the tertiary piperidine nitrogen is not a substrate. However, if the starting material were a derivative, such as (S)-piperidin-3-amine, the secondary amine of the piperidine ring would be an excellent substrate for N-arylation or N-heteroarylation. nih.gov
These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand. The choice of ligand is crucial for reaction efficiency and scope. Ligands such as BrettPhos and RuPhos have been shown to be highly effective for the coupling of secondary amines with a wide range of aryl and heteroaryl halides. nih.govresearchgate.net This methodology allows for the synthesis of complex N-aryl piperidines, which are common motifs in pharmaceuticals. nih.govresearchgate.net
Table 2: Representative Palladium-Catalyzed N-Arylation of Secondary Cyclic Amines
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / RuPhos | NaOt-Bu | THF | 95 |
| 2-Bromopyridine | Piperidine | RuPhos Precatalyst | LiHMDS | Toluene | 88 |
| 1-Chloro-4-nitrobenzene | N-Methylpiperazine | Pd(OAc)₂ / BrettPhos | NaOt-Bu | Dioxane | 92 |
| 3-Bromoanisole | Pyrrolidine (B122466) | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 99 |
This table presents representative data for similar secondary amines to illustrate the potential reactivity of a related piperidine precursor. nih.gov
Cyclization and Rearrangement Reactions of the Piperidine Core
The structure of this compound allows for potential intramolecular reactions to form more complex polycyclic systems.
Cyclization: Intramolecular cyclization could be induced between the primary amine and a functionalized side chain, or by involving the piperidine ring itself. For example, radical-mediated amine cyclization is a known method for producing various piperidine structures. mdpi.com Depending on the reagents, the primary amine could be transformed into a reactive intermediate that subsequently attacks a position on the piperidine ring or the side chain.
Rearrangement: Rearrangement reactions of the piperidine core, such as the aza-Prins cyclization, typically involve the reaction of a homoallylic amine with an aldehyde to form a 4-hydroxypiperidine. mdpi.com While not directly applicable to the title compound, it demonstrates a class of rearrangements that piperidine-containing molecules can undergo. Ring expansion of related pyrrolidine structures has also been used as a strategy to synthesize 3-hydroxy piperidines. whiterose.ac.uk
Heterocyclic Ring Expansion and Contraction Studies
Extensive literature searches did not yield specific studies on the heterocyclic ring expansion or contraction of This compound . Research on the transformation of the piperidine ring of this particular compound appears to be limited or not publicly available.
However, to provide a contextual understanding of potential reactivity, general methodologies for piperidine ring transformations from existing literature are discussed below. It is important to note that these are general principles and have not been applied to This compound in the reviewed literature.
General Principles of Piperidine Ring Expansion
One established method for the expansion of cyclic systems involves oxidative ring cleavage followed by a ring-closing step. For instance, a synthetic protocol for ring expansion has been reported that involves the oxidative cleavage of the C=C bond in unsaturated cyclic β-aminocarboxylates. This process generates a diformyl intermediate, which then undergoes a ring-closing double reductive amination to yield a ring-expanded product. researchgate.net This approach has been utilized to create diverse and structurally complex azaheterocycles. researchgate.net
General Principles of Piperidine Ring Contraction
Ring contraction of saturated nitrogen-containing heterocycles, such as piperidines, is a known transformation in organic synthesis. One modern approach involves a visible light-mediated ring contraction of α-acylated cyclic piperidines. nih.gov This process can furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov The proposed mechanism for this transformation begins with the photo-excitation of an α-acylated precursor. A subsequent Norrish type II 1,5-hydrogen atom transfer yields a 1,4-diradical, which then undergoes homolytic C–N bond fragmentation. The final cyclopentane product is formed through an intramolecular enol attack on the tethered imine in a Mannich-type reaction. nih.gov
Another strategy for piperidine ring contraction utilizes the deconstructive bromination of N-benzoyl piperidines mediated by silver, followed by intramolecular C–N bond reformation of the resulting acyclic bromoamine to produce N-benzoyl pyrrolidines. nih.gov
Hypothetical Reactivity Data
Given the absence of specific experimental data for This compound , the following table presents a hypothetical scenario based on the general principles of photomediated ring contraction of a generic N-substituted piperidine derivative. This data is for illustrative purposes only and does not represent actual experimental results for the subject compound.
Table 1: Hypothetical Data for Photomediated Ring Contraction of a Generic N-Substituted Piperidine
| Entry | Starting Material | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Aroyl-piperidine | cis-1,2-disubstituted cyclopentane | 75 | 5:1 |
| 2 | N-Sulfonyl-piperidine | cis-1,2-disubstituted cyclopentane | 68 | 4:1 |
Note: This table is a fictional representation to illustrate the type of data that would be relevant if such studies were available.
Applications of S 1 2 Methoxyethyl Piperidin 3 Amine and Its Analogues As Chiral Scaffolds in Academic Research
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands that can effectively transfer stereochemical information to a metal center is a fundamental goal in asymmetric catalysis. Chiral piperidines, by virtue of their well-defined conformations and the presence of coordinating nitrogen atoms, are excellent candidates for ligand design.
In Transition Metal-Catalyzed Enantioselective Reactions
Chiral diamines and amino-alcohols derived from piperidine (B6355638) are valuable ligands for a variety of transition metal-catalyzed reactions. The (S)-1-(2-Methoxyethyl)piperidin-3-amine scaffold, possessing both a secondary amine within the ring and a primary exocyclic amine, presents an attractive bidentate ligand framework. The nitrogen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. mdpi.com The methoxyethyl substituent on the piperidine nitrogen can also play a role, potentially influencing the electronic properties and steric bulk of the resulting metal complex.
The utility of chiral piperidine-based ligands has been demonstrated in numerous enantioselective reactions. For instance, rhodium complexes of chiral diamine ligands have been explored for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to biologically active alkaloids. While modest enantiomeric excesses were achieved, the study highlighted the importance of the chiral ligand in controlling the stereochemical outcome of the reaction.
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Rhodium/(R)-CAMPY | 1-Phenyl-3,4-dihydroisoquinoline | up to 69% | acs.org |
| Copper/(S,S)-Ph-BPE | Various unsaturated amines | up to 99% | researchgate.net |
| Rhodium/Chiral Indenyl Ligand | Unactivated olefins | up to 99% | researchgate.net |
This table presents data for analogous chiral ligand systems to illustrate the potential of chiral piperidine-based catalysts.
Analogues of this compound could be readily synthesized and screened for their efficacy in a range of transition metal-catalyzed reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. dicp.ac.cnnih.gov The modular nature of the piperidine scaffold allows for systematic tuning of the ligand structure to optimize reactivity and enantioselectivity for a specific transformation. nih.gov
As Organocatalysts for Stereocontrol
In addition to their role as ligands in metal catalysis, chiral amines can function as organocatalysts, activating substrates through the formation of chiral iminium or enamine intermediates. The primary amine of this compound is a key functional group for this type of catalysis. For example, in the Michael addition of aldehydes to nitroolefins, a chiral primary amine can condense with the aldehyde to form a chiral enamine, which then attacks the nitroolefin in a stereoselective manner.
The piperidine ring serves as a rigid backbone to position the catalytic amine and any other substituents in a well-defined spatial arrangement, thereby creating a chiral pocket that directs the approach of the reactants. The development of polysubstituted piperidines via organocatalytic domino reactions highlights the power of this approach to construct complex chiral molecules with high enantioselectivity. acs.org Research in this area has led to the synthesis of piperidines with multiple contiguous stereocenters in a single step. acs.org
Development of Advanced Materials Precursors Based on Piperidine Amines
The well-defined three-dimensional structure of chiral piperidines makes them intriguing building blocks for the synthesis of advanced materials. The incorporation of a chiral, non-planar scaffold like this compound into a polymer backbone or a supramolecular assembly can impart unique chiroptical properties and influence the material's morphology and function.
For instance, piperidine derivatives can be used as precursors for the synthesis of piperidine nitrones, which are valuable intermediates in the creation of iminosugars. nih.gov These complex molecules have a wide range of biological activities and their synthesis is an active area of research. researchgate.net The defined stereochemistry of the piperidine starting material is crucial for controlling the stereochemical outcome of the final product.
Utilization as Building Blocks in the Construction of Complex Molecular Architectures
The piperidine ring is a prevalent motif in a vast array of natural products and pharmaceuticals. thieme-connect.comijnrd.org Chiral piperidines, therefore, serve as invaluable building blocks in the total synthesis of these complex molecules. The ability to introduce multiple substituents with precise stereocontrol is a key challenge in organic synthesis, and chiral piperidine scaffolds provide a robust platform to address this. rsc.org
A modular strategy for the synthesis of trisubstituted chiral piperidines has been developed, showcasing the ability to functionalize the piperidine ring in a chemo- and stereoselective manner using modern catalytic methods. nih.gov This approach allows for the rapid generation of diverse piperidine structures from a common intermediate. Similarly, 2-piperidone (B129406) derivatives have been utilized as chiral building blocks for the synthesis of 3-piperidinol alkaloids. acs.orgcapes.gov.br These examples underscore the versatility of the chiral piperidine framework in the construction of complex and biologically relevant molecules. This compound, with its multiple functional groups, could serve as a versatile starting point for the synthesis of a variety of complex targets.
Scaffold Engineering for the Creation of Novel Chemical Probes
Chemical probes are essential tools for studying biological systems. The introduction of a chiral piperidine scaffold into a probe molecule can significantly impact its physicochemical properties, biological activity, and selectivity. thieme-connect.comresearchgate.net The rigid piperidine ring can help to pre-organize the pharmacophoric elements of the probe, leading to a better fit with its biological target. thieme-connect.com
The stereochemistry of the piperidine scaffold can have a profound effect on the probe's activity. For example, the introduction of a chiral center in the piperidine ring of a series of fibrinolysis inhibitors led to a remarkable increase in their selectivity. researchgate.net This highlights the importance of stereochemistry in drug design and the potential of chiral piperidines as scaffolds for the development of highly selective chemical probes. The this compound scaffold, with its potential for derivatization at the primary amine and the piperidine nitrogen, offers a flexible platform for the design of novel probes.
Exploration as Components in Chiral Recognition Systems (e.g., stationary phases)
Chiral chromatography is a powerful technique for the separation of enantiomers. Chiral stationary phases (CSPs) are the heart of this technique, and their design is a continuous area of research. nih.govnih.gov Chiral molecules that can be immobilized onto a solid support and exhibit differential interactions with the enantiomers of a racemic mixture are required.
Chiral amines and their derivatives have been successfully used as chiral selectors in CSPs. eijppr.com The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers, which have different stabilities. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric repulsion. libretexts.org The this compound molecule, with its multiple hydrogen bond donors and acceptors and its defined stereochemistry, is a promising candidate for development as a chiral selector for CSPs. Polysaccharide-based CSPs are widely used, and the derivatization of these polymers with chiral selectors is a common strategy to enhance their chiral recognition capabilities. sigmaaldrich.com
| Chiral Stationary Phase Type | Chiral Recognition Mechanism | Reference |
| Pirkle Phases | π-π interactions, hydrogen bonding, dipole stacking | libretexts.org |
| Polysaccharide Derivatives | Helical structure, formation of chiral cavities | nih.gov |
| Macrocyclic Antibiotics | Inclusion complexation, hydrogen bonding, ionic interactions | libretexts.org |
| Ligand Exchange | Formation of ternary metal complexes | eijppr.com |
This table summarizes common types of chiral stationary phases and their recognition mechanisms, providing context for the potential application of piperidine-based selectors.
Theoretical and Computational Investigations of S 1 2 Methoxyethyl Piperidin 3 Amine
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity/Basicity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from solvent or matrix effects. For (S)-1-(2-Methoxyethyl)piperidin-3-amine, methods like Density Functional Theory (DFT) would be employed to gain a deep understanding of its electronic characteristics.
Electronic Structure and Reactivity: The electronic structure dictates the molecule's reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, with a higher HOMO energy indicating greater reactivity as a nucleophile. Conversely, the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the primary amine, which is typically more nucleophilic than the tertiary amine within the ring.
A Molecular Electrostatic Potential (MEP) map would further illuminate the electronic landscape. This map visualizes the charge distribution on the molecule's surface, identifying regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the most negative potential would be centered around the nitrogen atoms and the ether oxygen.
Acidity and Basicity: The basicity of the two nitrogen atoms is a critical property. The pKa values can be computationally predicted by calculating the Gibbs free energy change for the protonation reaction in a simulated aqueous environment, often using a polarizable continuum model (PCM). nih.gov The primary amine at the 3-position is expected to be more basic than the tertiary amine at the 1-position due to the electron-withdrawing inductive effect of the N-substituent and steric hindrance around the tertiary nitrogen. nih.gov Quantum chemical methods have been successfully used to investigate electronic and steric effects on the stabilities of related amine compounds. researchgate.net
Table 1: Hypothetical Quantum Chemical Properties for this compound (Calculated using DFT B3LYP/6-31G(d))
| Property | Value | Description |
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, related to nucleophilicity. |
| LUMO Energy | +1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of kinetic stability and chemical reactivity. |
| Dipole Moment | 2.1 Debye | Measure of the overall polarity of the molecule. |
| pKa (Primary Amine) | 9.8 | Predicted acid dissociation constant of the conjugate acid of the primary amine. |
| pKa (Tertiary Amine) | 8.5 | Predicted acid dissociation constant of the conjugate acid of the tertiary amine. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time, offering insights into their conformational preferences and interactions with a solvent. nih.gov
Conformational Landscapes: The piperidine (B6355638) ring of this compound can exist in several conformations, primarily chair and boat/twist-boat forms. For substituted piperidines, the chair conformation is generally the most stable. The substituents—the primary amine at C3 and the methoxyethyl group at N1—can adopt either axial or equatorial positions. This gives rise to several possible diastereomeric conformers.
MD simulations, run for nanoseconds or even microseconds, can map the potential energy surface and determine the relative populations of these conformers. rsc.org Studies on similar piperidine analogs have shown that the choice of force field (e.g., MMFF94, OPLS) can influence the predicted conformer populations. nih.gov The dominant conformation for the (S)-isomer is expected to be the chair form with the bulky methoxyethyl group in an equatorial position to minimize steric strain. The C3-amine group's preference (axial vs. equatorial) would be more balanced, and its equilibrium position would be influenced by intramolecular hydrogen bonding possibilities and solvent interactions.
Solvation Effects: Running MD simulations in an explicit solvent box (e.g., with water models like TIP3P) is crucial for understanding how the solvent influences conformational preferences. nih.gov Water molecules can form hydrogen bonds with the amine groups and the ether oxygen, stabilizing certain conformations over others. The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the structuring of solvent molecules around the solute's functional groups, providing a detailed picture of the hydration shell.
Table 2: Hypothetical Conformational Analysis of this compound from a 100 ns MD Simulation in Water
| Conformer (Chair Form) | N1-Substituent | C3-Substituent | Relative Population (%) | Key Stabilizing Interaction |
| Conformer 1 | Equatorial | Equatorial | 75% | Minimizes steric hindrance. |
| Conformer 2 | Equatorial | Axial | 23% | Potential for intramolecular H-bonding. |
| Other Conformers | - | - | 2% | Includes twist-boat and other high-energy states. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for structure verification and analysis.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming the structure of synthesized compounds. nih.gov The standard approach involves first performing a conformational analysis (as described in 7.2) to identify all low-energy conformers. The magnetic shielding tensors for each conformer are then calculated, typically using DFT with the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann population. researchgate.netnih.gov This method has proven to be highly accurate, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov The choice of functional and basis set can be optimized to improve accuracy for specific classes of molecules. idc-online.com
Vibrational Frequencies: The same DFT calculations used for geometry optimization can also yield vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement. The predicted spectrum can help in assigning experimental peaks to specific vibrational modes, such as N-H stretches of the amine, C-O stretches of the ether, and C-N stretches of the piperidine ring.
Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) in CDCl₃
| Atom Position | Predicted ¹³C Shift | Hypothetical Experimental ¹³C Shift | Predicted ¹H Shift | Hypothetical Experimental ¹H Shift |
| C2 | 55.1 | 54.8 | 2.95 (eq), 2.10 (ax) | 2.91, 2.08 |
| C3 | 48.5 | 48.2 | 3.15 | 3.11 |
| C4 | 30.2 | 29.9 | 1.85 (eq), 1.50 (ax) | 1.82, 1.48 |
| C5 | 22.5 | 22.3 | 1.75 (eq), 1.40 (ax) | 1.73, 1.38 |
| C6 | 54.9 | 54.6 | 2.85 (eq), 2.05 (ax) | 2.82, 2.03 |
| Methoxy-CH₃ | 59.0 | 58.8 | 3.35 | 3.33 |
| Methoxyethyl-CH₂ | 68.1 | 67.9 | 3.50 | 3.48 |
| Methoxyethyl-CH₂-N | 58.3 | 58.0 | 2.60 | 2.58 |
Computational Modeling of Stereoselective Reaction Mechanisms
Computational modeling is instrumental in understanding and predicting the outcomes of stereoselective reactions. For a chiral molecule like this compound, this is particularly relevant for reactions involving the creation of a new stereocenter.
A hypothetical example would be the stereoselective alkylation of a prochiral enolate using this compound as a chiral ligand or auxiliary. DFT calculations can be used to model the entire reaction pathway. This involves:
Modeling Reactant Complexes: Building 3D models of the pre-reaction complexes, where the chiral amine coordinates to the metal cation (e.g., Li⁺) of the enolate.
Locating Transition States (TS): Searching for the transition state structures for the alkylation step for all possible stereochemical pathways (i.e., leading to R or S products). The chiral environment created by the piperidine derivative will lead to diastereomeric transition states with different energies.
Calculating Activation Energies: The energy difference between the reactant complex and each transition state gives the activation energy (ΔG‡). The pathway with the lower activation energy will be the major pathway, determining the stereochemical outcome.
By analyzing the geometries of the competing transition states, researchers can pinpoint the specific steric or electronic interactions responsible for the observed selectivity, a concept that has been applied to the synthesis of other chiral piperidines. mdpi.com This insight can then be used to modify the chiral auxiliary to improve the reaction's stereoselectivity.
Force Field Development and Validation for Piperidine Derivatives
While general-purpose force fields like GAFF, OPLS, and MMFF94 are powerful, their accuracy for novel or highly substituted molecules can be limited. nih.govresearchgate.net For a molecule like this compound, which contains multiple flexible torsion angles and polar groups, developing or validating a specific force field may be necessary for high-accuracy MD simulations.
Development Protocol: The development process, often termed QM-to-MM mapping, involves using high-level quantum mechanics calculations as a benchmark. rsc.orgrsc.org
Bonded Parameters: Bond stretching and angle bending parameters are often derived from the Hessian matrix (a matrix of second derivatives of the energy) of the QM-optimized geometry. rsc.org
Torsional Parameters: Dihedral (torsion) parameters, which govern conformational changes, are the most critical. They are derived by scanning the potential energy surface of the relevant dihedral angles at the QM level and then fitting the MM torsional energy profile to the QM data.
Non-Bonded Parameters: Atomic partial charges are derived to fit the QM electrostatic potential. Lennard-Jones parameters (for van der Waals interactions) can also be refined. rsc.org
Validation: Once a new parameter set is developed, it must be validated. rsc.org This involves running MD simulations with the new force field and comparing the results against either QM data or experimental observables. A common validation method is to calculate bulk liquid properties, such as the density and heat of vaporization, and compare them to experimental values. rsc.org For conformational properties, the populations derived from the new force field should show better agreement with QM energy calculations than the standard force field. nih.gov
Table 4: Hypothetical Force Field Validation for Liquid this compound at 298 K
| Property | Standard GAFF | Custom FF | Experimental (Hypothetical) |
| Density (g/cm³) | 0.915 | 0.948 | 0.951 |
| Heat of Vaporization (kJ/mol) | 50.2 | 53.8 | 54.5 |
| Conformational Energy (Equatorial vs. Axial C3-Amine) | 0.8 kcal/mol | 0.4 kcal/mol | 0.35 kcal/mol (from QM) |
Ligand-Receptor Interaction Modeling for Chiral Recognition Studies (non-biological target focused)
Beyond biological systems, ligand-receptor modeling can be used to understand chiral recognition phenomena in analytical or synthetic chemistry. nih.gov A key non-biological application is modeling the interaction with a Chiral Stationary Phase (CSP) used in High-Performance Liquid Chromatography (HPLC).
To understand how a CSP separates the enantiomers of a precursor or a product related to this compound, computational modeling could be employed. Let's consider the separation of a racemic mixture where this amine is used as a resolving agent, forming diastereomeric salts. The process would involve:
Building the System: A model of the CSP surface (e.g., a polysaccharide-based selector like cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) and the two diastereomers [(S)-amine:(R)-acid and (S)-amine:(S)-acid] is constructed.
Molecular Docking: Docking simulations would be performed to predict the most likely binding poses of each diastereomer onto the CSP surface. This provides initial geometries and a preliminary ranking of binding strengths. nih.gov
Molecular Dynamics: The most stable docked complexes would be subjected to MD simulations in the mobile phase solvent (e.g., hexane/isopropanol). These simulations allow the complex to relax and explore relevant interaction modes.
Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA would be used on the MD trajectories to calculate the binding free energy for each diastereomer. The diastereomer with the more favorable (more negative) binding free energy is predicted to be the one that is more strongly retained on the column, thus eluting later.
Analysis of the final interaction patterns reveals the specific hydrogen bonds, π-π stacking, or steric interactions responsible for the chiral discrimination. nih.gov This knowledge can guide the selection of the optimal CSP and mobile phase for a given separation.
Future Perspectives and Emerging Research Areas for S 1 2 Methoxyethyl Piperidin 3 Amine
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The drive to accelerate drug discovery has led to the development of sophisticated automated synthesis and high-throughput experimentation (HTE) platforms. rsc.org These systems enable the rapid generation and screening of large libraries of molecules, significantly reducing the time and resources required for hit identification and lead optimization. rsc.org For (S)-1-(2-Methoxyethyl)piperidin-3-amine, integration into such platforms offers the potential to rapidly explore its chemical space.
Future research will likely focus on utilizing this chiral amine as a core scaffold in combinatorial chemistry campaigns. Automated liquid handling robotics, capable of dispensing nanoliter to microliter volumes with high precision, can be employed to perform arrays of reactions in 96-, 384-, or even 1536-well plates. rsc.orgcuanschutz.edu For instance, the primary amine of this compound could be systematically reacted with a diverse library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a large collection of amide, sulfonamide, and urea (B33335) derivatives, respectively.
These automated platforms often incorporate in-situ analysis, with techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allowing for the rapid confirmation of reaction success without extensive sample workup. researchgate.net This approach facilitates the screening of numerous reaction conditions to quickly identify optimal protocols for derivatization. researchgate.net The goal is to create extensive libraries that can be directly subjected to high-throughput biological screening, accelerating the discovery of new bioactive compounds built upon the this compound framework. cuanschutz.edu
| Technology | Application to this compound | Key Advantages |
| Automated Liquid Handlers | Precise dispensing of the amine and various reagents for library synthesis in microplates. cuanschutz.edu | High speed, accuracy, miniaturization of reaction volumes. |
| Acoustic Dispensing | Contact-free transfer of reagents to create high-density reaction arrays. rsc.org | Reduces cross-contamination, conserves valuable starting material. |
| High-Throughput Mass Spectrometry (e.g., DESI-MS) | Rapid analysis of combinatorial reaction outcomes directly from microplates. researchgate.net | Eliminates need for purification, accelerates reaction screening. |
| Robotic Plate Handling | Integration of synthesis, purification, and analysis steps into a seamless workflow. cuanschutz.edu | Increased walk-away time, enhanced reproducibility. |
Applications in Flow Chemistry and Microfluidic Reactor Systems
Flow chemistry, which involves performing chemical reactions in continuously flowing streams within a network of tubes or microreactors, presents a paradigm shift from traditional batch processing. researchgate.netscispace.com This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. researchgate.net
For the synthesis and modification of this compound, flow chemistry offers several compelling future avenues. Key synthetic steps, such as reductive aminations or N-alkylation reactions, can be translated from batch to flow processes. For example, a continuous-flow hydrogenation using a packed-bed reactor with a heterogeneous catalyst could offer a safer and more efficient method for a precursor's reduction compared to batch methods that often require high pressures of hydrogen gas. nih.gov
Microfluidic reactors, a subset of flow chemistry, provide even greater surface-area-to-volume ratios, enabling extremely rapid heat and mass transfer. researchgate.net This could be particularly advantageous for highly exothermic or rapid reactions involving this compound, minimizing the formation of byproducts. The ease of scalability in flow systems—achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel)—is a significant advantage for producing quantities of the compound or its derivatives for further development. researchgate.netnih.gov Future work could focus on developing multi-step, continuous-flow syntheses that start from simple precursors and deliver highly functionalized derivatives of this compound in a single, streamlined process. scispace.com
| Parameter | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Limited, potential for hot spots | Excellent, rapid dissipation |
| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes at any given time, inherently safer. researchgate.net |
| Scalability | Complex, often requires re-optimization | Straightforward, by extending run time or parallelization. researchgate.net |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time. nih.gov |
| Reaction Optimization | Time-consuming, one-at-a-time experiments | Rapid, sequential parameter screening |
Exploration in Biocatalytic and Chemoenzymatic Synthesis of Related Compounds
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral molecules, offering high stereoselectivity and mild reaction conditions. mdpi.com Chemoenzymatic routes, which combine enzymatic steps with traditional chemical reactions, can provide elegant and efficient pathways to complex targets. whiterose.ac.uk
The synthesis of chiral amines is a well-established area for biocatalysis. mdpi.com Future research could explore the use of enzymes like transaminases or imine reductases (IREDs) for the asymmetric synthesis of this compound itself. A potential biocatalytic route could involve the asymmetric amination of a corresponding ketone precursor, 1-(2-Methoxyethyl)piperidin-3-one, using a stereoselective transaminase. This approach could circumvent the need for classical resolution or the use of expensive chiral auxiliaries. researchgate.net
Furthermore, amine oxidases (AOx) could be employed in the deracemization of a racemic mixture of 1-(2-Methoxyethyl)piperidin-3-amine. whiterose.ac.uk In this process, an S-selective oxidase would selectively oxidize the (R)-enantiomer to the corresponding imine, which could then be reduced back to the racemic amine, progressively enriching the desired (S)-enantiomer. The synergy of chemical synthesis to produce the racemic precursor and a biocatalytic step to achieve high enantiopurity represents a promising and sustainable future direction. whiterose.ac.uk
| Enzyme Class | Potential Application | Benefit |
| Transaminase (TAm) | Asymmetric amination of 1-(2-Methoxyethyl)piperidin-3-one to directly form the (S)-amine. researchgate.net | High enantioselectivity, mild conditions. |
| Imine Reductase (IRED) | Reductive amination of a ketone precursor in the presence of an amine donor. mdpi.com | Excellent stereocontrol, broad substrate scope. |
| Amine Oxidase (AOx) | Kinetic resolution or deracemization of racemic 1-(2-Methoxyethyl)piperidin-3-amine. whiterose.ac.uk | Access to high enantiomeric purity from a racemic starting material. |
| Lipase | Acylation-based kinetic resolution of a racemic amine precursor. | Well-established technology, robust enzymes. |
Development of Advanced Analytical Platforms for Stereoisomeric Analysis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of robust and sensitive analytical methods for determining enantiomeric purity is critical. For this compound, ensuring the absence of its (R)-enantiomer is paramount for its use in pharmaceutical applications.
A significant challenge in the analysis of simple chiral amines like this one is the lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult. nih.gov A validated future approach involves pre-column derivatization to attach a chromophoric tag. Research has shown that derivatizing the parent compound, piperidin-3-amine, with para-toluenesulfonyl chloride (PTSC) introduces a strongly UV-active group, enabling sensitive detection. nih.gov This derivatized product can then be effectively separated into its enantiomers using chiral High-Performance Liquid Chromatography (HPLC) on a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H). nih.gov This methodology can be directly adapted for this compound.
Future research will focus on optimizing these methods for higher throughput and sensitivity. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis times. Additionally, Supercritical Fluid Chromatography (SFC) with chiral stationary phases is emerging as a powerful, green alternative to normal-phase HPLC for chiral separations, offering faster analysis and reduced solvent consumption.
| Analytical Parameter | Proposed Chiral HPLC Method |
| Analyte | This compound |
| Derivatizing Agent | para-Toluene Sulfonyl Chloride (PTSC) nih.gov |
| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H). nih.gov |
| Mobile Phase | Polar organic mode (e.g., Ethanol with a basic modifier like diethylamine). nih.gov |
| Detector | UV Detector (e.g., at 228 nm after derivatization). nih.gov |
| Objective | Quantify the (R)-enantiomer impurity in the (S)-product. |
Interdisciplinary Research Opportunities at the Interface of Organic Chemistry and Materials Science
The unique structural features of this compound—a chiral scaffold containing both a secondary and a primary amine, as well as an ether linkage—make it an intriguing candidate for applications beyond pharmaceuticals, at the interface of organic chemistry and materials science. bldpharm.com
The presence of two distinct amine functionalities allows the molecule to act as a versatile monomer or cross-linking agent in polymerization reactions. For example, it could be incorporated into polyamides or polyurethanes, where its chiral nature could impart unique chiroptical properties or influence the final morphology of the polymer. The piperidine (B6355638) ring could introduce a degree of rigidity and defined conformational geometry into a polymer backbone.
Another emerging area is the development of functional materials. The amine groups can serve as ligands for coordinating with metal ions, opening possibilities for its use in the synthesis of chiral Metal-Organic Frameworks (MOFs). Such materials could have applications in asymmetric catalysis, chiral separations, or sensing. Furthermore, quaternization of the piperidine nitrogen could lead to the formation of novel chiral ionic liquids, which could be explored as green solvents or electrolytes with specific recognition properties. The compound's potential as a "Polymer Science Material Building Block" highlights the nascent but promising opportunities for chemists to explore its utility in creating advanced functional materials. bldpharm.com
| Material Type | Potential Role of this compound | Potential Application |
| Chiral Polymers | Monomer or cross-linker in polyamides, polyurethanes, or other polymers. | Chiral stationary phases for chromatography, membranes for enantioselective separations. |
| Metal-Organic Frameworks (MOFs) | Chiral organic linker to build 3D coordination networks. | Asymmetric catalysis, gas storage, chiral sensing. |
| Functional Coatings | Component for surface modification, introducing chirality and amine functionality. | Biocompatible surfaces, sensors, anti-fouling coatings. |
| Chiral Ionic Liquids | Precursor for quaternized piperidinium (B107235) salts. | Green solvents for asymmetric reactions, chiral electrolytes. |
Q & A
Q. What are the standard synthetic routes for (S)-1-(2-Methoxyethyl)piperidin-3-amine, and how is its stereochemical purity validated?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in a patent application, the amine was used as a precursor in a multi-step synthesis of benzimidazole derivatives. The reaction involved substituting tert-butyl carbamate with this compound under mild basic conditions . To confirm stereochemical purity, chiral HPLC or polarimetry is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR (as shown in Example 453, δ 3.32 ppm for methoxy protons and fluorine coupling patterns), can verify structural integrity and detect racemization .
Q. How is this compound characterized in complex pharmaceutical intermediates?
Methodological Answer: In drug discovery, the compound is often incorporated into heterocyclic scaffolds (e.g., benzimidazoles or imidazopyridines) via amide or carboximidamide linkages. For example, it was coupled with a difluoro-benzimidazole core to form a bioactive molecule targeting inflammation or oncology pathways. Characterization involves:
- Mass spectrometry : Confirm molecular ion peaks (e.g., for a benzimidazole derivative) .
- Multinuclear NMR : Analyze splitting patterns (e.g., for aromatic protons) and shifts (e.g., δ -157.0 ppm for fluorinated phenyl groups) .
- X-ray crystallography : Resolve ambiguous stereochemistry in salt forms (e.g., TFA salt isolation) .
Q. What are the common pharmacological targets of derivatives containing this scaffold?
Methodological Answer: The piperidin-3-amine moiety is frequently used in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For instance, a naphthyridine derivative incorporating this scaffold was developed as a potential anti-atherosclerosis agent, targeting inflammatory pathways . Biological assays (e.g., enzyme inhibition, cell viability) are critical for target validation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer: Discrepancies in NMR or mass spectra often arise from solvation effects, salt forms, or impurities. To address this:
- Standardize solvent systems : Use deuterated DMSO or CDCl for NMR comparisons .
- Employ 2D NMR techniques : HSQC or NOESY can clarify ambiguous proton-proton correlations .
- Cross-validate with high-resolution mass spectrometry (HRMS) : Confirm exact mass matches (e.g., with a calculated mass of 497.2 g/mol) .
Q. What strategies optimize the pharmacokinetic properties of this compound derivatives?
Methodological Answer: Structural modifications to enhance solubility or metabolic stability include:
- Introducing hydrophilic groups : Replace the methoxyethyl chain with PEGylated moieties (e.g., as seen in related piperazine analogs) .
- Blocking metabolic hotspots : Fluorinate the piperidine ring or adjacent aromatic systems to reduce CYP450-mediated oxidation .
- Salt formation : TFA or hydrochloride salts improve crystallinity and bioavailability, as demonstrated in patent examples .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer: A systematic SAR approach involves:
- Core scaffold diversification : Synthesize analogs with varied substituents on the piperidine ring (e.g., methyl, fluoro) .
- Functional group replacement : Substitute the methoxyethyl group with ethoxyethyl or azidoethyl chains to assess steric/electronic effects .
- Biological profiling : Test analogs in assays measuring binding affinity (e.g., IC in kinase panels) and selectivity (e.g., GPCR off-target screening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
